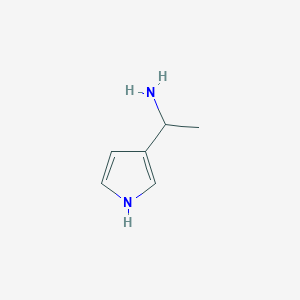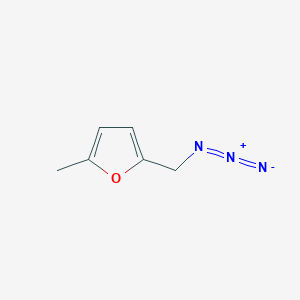
2-(Azidomethyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-5-methylfuran is an organic compound that features a furan ring substituted with an azidomethyl group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-methylfuran typically involves the introduction of an azido group to a furan derivative. One common method is the reaction of 2-(bromomethyl)-5-methylfuran with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. This reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-5-methylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reduction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine in an inert solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: 2-(Aminomethyl)-5-methylfuran.
Substitution: Iminophosphorane intermediates.
Scientific Research Applications
2-(Azidomethyl)-5-methylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The azido group can be used in bioorthogonal chemistry for labeling biomolecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-methylfuran largely depends on the specific chemical reactions it undergoes. For example, in bioorthogonal chemistry, the azido group can participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. These reactions are highly specific and do not interfere with other biological processes, making them useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
2-(Azidomethyl)furan: Lacks the methyl group at the 5-position, which can affect its reactivity and applications.
5-Methylfuran: Lacks the azidomethyl group, making it less versatile in bioorthogonal chemistry.
2-(Bromomethyl)-5-methylfuran: Precursor to 2-(Azidomethyl)-5-methylfuran, used in its synthesis.
Uniqueness: this compound is unique due to the presence of both the azidomethyl and methyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
IUPAC Name |
2-(azidomethyl)-5-methylfuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUPASKWTICFMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
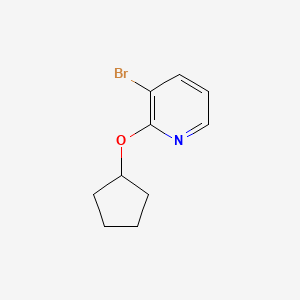
![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)
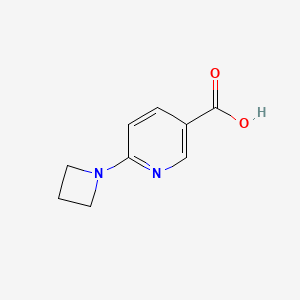
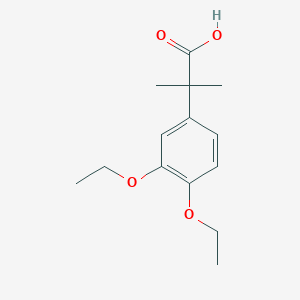


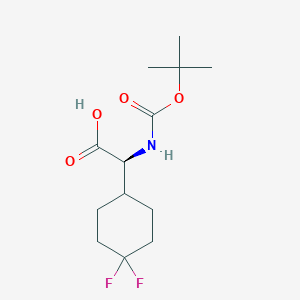
![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)
